molecular formula C9H7ClN2 B1349341 5-(3-chlorophenyl)-1H-pyrazole CAS No. 59843-69-5

5-(3-chlorophenyl)-1H-pyrazole

Cat. No. B1349341
CAS RN: 59843-69-5
M. Wt: 178.62 g/mol
InChI Key: HSZSUEDJQQWSHX-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. It also includes studying the compound’s reactivity with other substances.


Scientific Research Applications

Synthesis and Computational Analysis

5-(3-Chlorophenyl)-1H-pyrazole and its derivatives have been synthesized and analyzed through computational methods. These studies often involve detailed molecular structure analysis, vibrational assignments, and theoretical predictions about the compounds' properties and effects on the human body. This approach aids in understanding the candidate drugs and identifying their potential regulatory mechanisms and broader functions (Singh et al., 2009).

Antimicrobial Activity

Research has indicated that certain derivatives of 5-(3-Chlorophenyl)-1H-pyrazole exhibit potent antimicrobial activity. These compounds have been shown to have significant effects against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Tanitame et al., 2005).

Anti-Inflammatory and Anticancer Applications

Studies have been conducted on the anti-inflammatory and anticancer potentials of 5-(3-Chlorophenyl)-1H-pyrazole derivatives. Some of these compounds have shown significant inhibition of key enzymes involved in inflammatory processes and have demonstrated promising results in antimicrobial and anticancer activities (Lokeshwari et al., 2017).

Molecular Docking and Spectroscopic Analysis

Molecular docking and spectroscopic studies of 5-(3-Chlorophenyl)-1H-pyrazole derivatives have provided insights into their potential mechanisms of action, particularly in relation to antimicrobial activity. These studies involve analysis of molecular interactions, electronic properties, and absorption energies, further elucidating the compound's properties and potential applications (Sivakumar et al., 2020).

Structural Elucidation and Interaction Analysis

Structural elucidation of 5-(3-Chlorophenyl)-1H-pyrazole derivatives has been carried out usingvarious analytical techniques such as X-ray crystallography, NMR, and mass spectral analysis. These studies provide detailed insights into the molecular structure, confirming the formation of specific isomers and analyzing intermolecular interactions in the solid state. Such detailed structural analysis is crucial for understanding the stability and reactivity of these compounds (Naveen et al., 2018).

Exploration of Physicochemical and Electronic Properties

Research involving 5-(3-Chlorophenyl)-1H-pyrazole derivatives often includes the exploration of their physicochemical and electronic properties using various computational methods. This includes the analysis of molecular orbitals, electrostatic potential surfaces, and other electronic properties. Such studies are instrumental in predicting the reactivity and potential applications of these compounds in various scientific fields (Pathade et al., 2020).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining safe handling and storage procedures.


Future Directions

This involves suggesting further studies that could be done on the compound. This could include potential applications, modifications to improve its properties, or investigations into its mechanism of action.


properties

IUPAC Name

5-(3-chlorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZSUEDJQQWSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370955
Record name 3-(3-Chlorophenyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-chlorophenyl)-1H-pyrazole

CAS RN

59843-69-5
Record name 3-(3-Chlorophenyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Q Wei, Z Zheng, S Zhang, X Zheng, F Meng, J Yuan… - Molecules, 2018 - mdpi.com
FXIa is suggested as a major target for anticoagulant drug discovery because of reduced risk of bleeding. In this paper, we defined 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives …
Number of citations: 5 www.mdpi.com
DR Gorja, KS Kumar, A Kandale, CLT Meda… - Bioorganic & medicinal …, 2012 - Elsevier
The design and synthesis of 4-alkynyl pyrazole derivatives has led to the identification of new class of PDE4 inhibitors. All these compounds were accessed for the first time via a facile …
Number of citations: 18 www.sciencedirect.com
T Van Herk, J Brussee… - Journal of medicinal …, 2003 - ACS Publications
Nicotinic acid as a hypolipidemic agent appears unique due to its potential to increase HDL cholesterol levels to a greater extent than other drugs. However, it has some side effects, …
Number of citations: 128 pubs.acs.org
HA Ioannidou, PA Koutentis - Tetrahedron, 2009 - Elsevier
The conversion of isothiazoles into pyrazoles on treatment with hydrazine is investigated. The influence of various C-3, C-4 and C-5 isothiazole substituents and some limitations of this …
Number of citations: 42 www.sciencedirect.com
K Tang, LM Jiao, YR Qi, TC Wang, YL Li… - Journal of Medicinal …, 2022 - ACS Publications
Lysine-specific demethylase 5B (KDM5B) has been recognized as a potential drug target for cardiovascular diseases. In this work, we first found that the KDM5B level was increased in …
Number of citations: 6 pubs.acs.org
XC Xu, DN Wu, YX Liang, M Yang… - The Journal of …, 2022 - ACS Publications
A photocatalyst-free radical cleavage of α-diazo sulfonium salts has been developed for the first time. The reaction provides an efficient method for the generation of diazomethyl …
Number of citations: 4 pubs.acs.org
Y Shang, M Wang, Q Hao, T Meng, L Li, J Shi… - Bioorganic …, 2022 - Elsevier
Fatty acid amide hydrolase (FAAH), a serine hydrolase with significant role in the hydrolysis of endocannabinoids, is a promising therapeutic target for peripheral and central nervous …
Number of citations: 4 www.sciencedirect.com

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